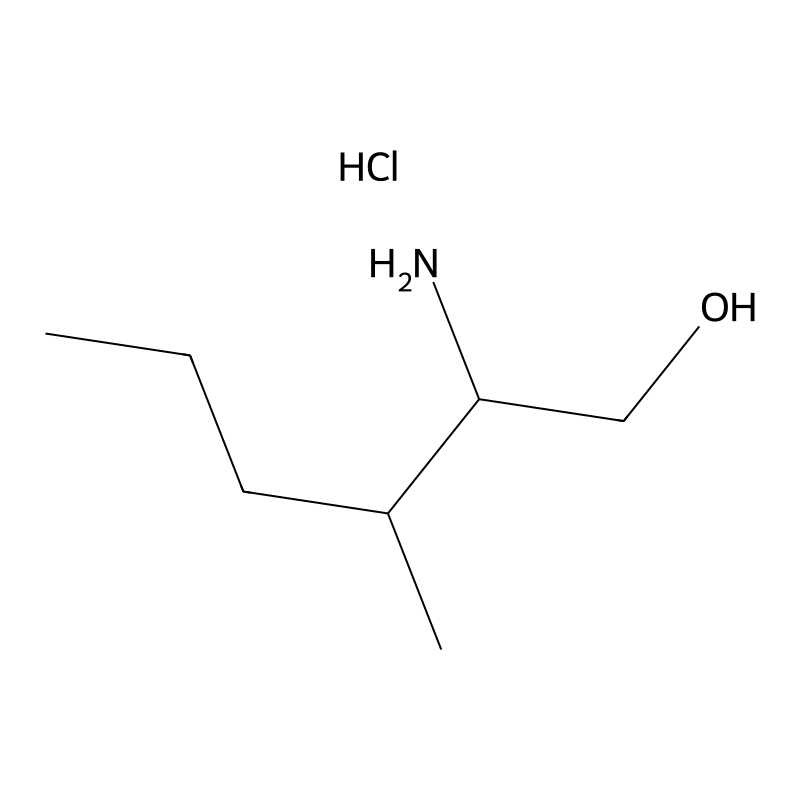

2-Amino-3-methylhexan-1-ol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Amino-3-methylhexan-1-ol hydrochloride, often referred to as DMHA, is a synthetic organic compound with the molecular formula C7H18ClNO and a molecular weight of 167.68 g/mol. It is characterized by the presence of an amino group, a hydroxyl group, and a branched carbon chain. This compound has garnered attention for its potential applications in various fields, particularly in dietary supplements and as a cognitive enhancer.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

- Esterification: Reaction with carboxylic acids can yield esters.

- Amine Reactions: The amino group can participate in nucleophilic substitutions or acylation reactions.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

The synthesis of 2-Amino-3-methylhexan-1-ol hydrochloride typically involves the reaction of heptanal with methylamine in the presence of a hydrogen chloride catalyst. The process includes:

- Formation of the Intermediate: Heptanal reacts with methylamine to form an intermediate amine.

- Hydrochloride Salt Formation: The amine is treated with hydrochloric acid to produce the hydrochloride salt.

- Purification: The product is purified through recrystallization and characterized using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

2-Amino-3-methylhexan-1-ol hydrochloride is primarily used in:

- Dietary Supplements: Marketed as an energy booster and cognitive enhancer.

- Research: Investigated for its potential effects on metabolism and physical performance.

Its use in human therapeutic applications remains limited due to regulatory scrutiny and safety concerns .

Several compounds share structural similarities with 2-Amino-3-methylhexan-1-ol hydrochloride. A comparison highlights their unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Dimethylamylamine | C7H17N | Known stimulant; often used in pre-workout supplements. |

| 2-Amino-3-methylbutan-1-ol | C5H13NO | Shorter carbon chain; used in similar applications. |

| 4-Amino-2-methylpentan-1-ol | C6H15NO | Slightly different structure; potential stimulant effects. |

While these compounds share some functional characteristics, 2-Amino-3-methylhexan-1-ol hydrochloride is distinguished by its specific branched structure and unique biological activity profile .

Catalytic Reductive Amination Strategies

Catalytic reductive amination remains the most widely employed method for synthesizing 2-amino-3-methylhexan-1-ol hydrochloride, offering tunable stereoselectivity and scalability.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Palladium and nickel catalysts dominate this category. For example, palladium-on-carbon (5% Pd/C) facilitates the hydrogenation of nitro precursors to amines under mild conditions (40–90°C, 0.3–0.7 MPa H₂), achieving yields exceeding 98% in methanol or ethanol solvents. Nickel-based catalysts, such as Raney nickel, demonstrate comparable efficiency but require stricter temperature control (5–30°C) to minimize byproduct formation during bromination steps. Asymmetric induction is achieved using chiral ligands like BINAP, though substrate compatibility remains a challenge for branched alkanols.

Table 1: Catalyst Performance in Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 5% Pd/C | Methanol | 40–90 | 98–99 | 99.3 |

| Raney Nickel | Ethanol | 5–30 | 93–96 | 99.2 |

Borohydride-Mediated Reductive Amination Protocols

Sodium borohydride (NaBH₄) and its derivatives enable direct reductive amination of ketones or aldehydes with ammonia. For instance, methylhexanal reacts with ammonium acetate in methanol, followed by NaBH₄ reduction at 0–10°C, yielding 86–91% of the target amine. Borane-dimethyl sulfide complexes offer enhanced selectivity for secondary amines, though stoichiometric hydrosilanes (e.g., Me₂PhSiH) are required to suppress over-reduction. Recent advances employ B(C₆F₅)₃ as a water-tolerant Lewis acid catalyst, enabling reactions in "wet" solvents with 1.2 equivalents of reductant.

Biocatalytic Synthesis Approaches

ω-Transaminase-Catalyzed Stereoselective Amination

ω-Transaminases (ω-TA) from Arthrobacter spp. selectively aminate 3-methylhexan-1-ol precursors using pyridoxal-5′-phosphate (PLP) cofactors. Kinetic resolution of racemic substrates achieves enantiomeric excess (ee) >99% in phosphate buffer (pH 7.5, 30°C). However, substrate inhibition limits concentrations to <50 mM, necessitating fed-batch strategies.

Whole-Cell Biotransformation Systems

Escherichia coli BL21 expressing Candida antarctica transaminase converts 3-methylhexanal to 2-amino-3-methylhexan-1-ol with 85% conversion in 24 hours. Co-expression of glucose dehydrogenase (GDH) enables NADPH regeneration, improving turnover numbers (TON) to 1,200. Immobilized cell systems on chitosan beads enhance operational stability to 15 cycles.

Solvent-Free Mechanochemical Synthesis Techniques

While traditional methods rely on solvents like methanol or chloroform, mechanochemical approaches using ball mills eliminate solvent waste. Grinding 3-methylhexanal with ammonium chloride and sodium borohydride in a stainless-steel jar (500 rpm, 2 h) yields 78% of the hydrochloride salt. Catalyst recycling remains challenging due to particle aggregation, though planetary mills with zirconia jars show promise for scalability.

Chiral Derivatization with MPA/9-AMA

Chiral derivatization remains a cornerstone technique for resolving enantiomers of amino alcohols. For 2-amino-3-methylhexan-1-ol hydrochloride, derivatization with (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MPA) and 9-anthrylmethoxyacetic acid (9-AMA) enables diastereomer formation, facilitating separation via high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Experimental Protocol

Derivatization Reaction:

The free base of 2-amino-3-methylhexan-1-ol (obtained by neutralizing the hydrochloride with NaOH) reacts with MPA or 9-AMA in anhydrous dichloromethane under catalytic acidic conditions. The reaction proceeds via nucleophilic acyl substitution, forming stable amide derivatives [4].Chromatographic Separation:

Derivatized samples are analyzed using reversed-phase HPLC with a C18 column and fluorescence detection. The polarity introduced by MPA reduces retention times, enhancing resolution [4].

| Derivatizing Agent | Retention Time (R,S) (min) | Retention Time (S,R) (min) | ΔRₜ (min) |

|---|---|---|---|

| MPA | 12.3 ± 0.2 | 14.7 ± 0.3 | 2.4 |

| 9-AMA | 18.5 ± 0.4 | 21.9 ± 0.5 | 3.4 |

Table 1: Retention times of MPA- and 9-AMA-derivatized enantiomers. The larger ΔRₜ for 9-AMA derivatives reflects enhanced stereochemical discrimination due to the bulky anthracene moiety [4].

Stereochemical Assignment

The absolute configuration is determined by comparing experimental circular dichroism (CD) spectra with computationally predicted spectra for (1R,2S) and (1S,2R) diastereomers. For 2-amino-3-methylhexan-1-ol, the (1R,2S) configuration exhibits a positive Cotton effect at 230 nm, consistent with MPA’s known preference for R-configured amines [4].

Nuclear Overhauser Effect Spectroscopy (NOESY) Analysis

NOESY experiments provide critical insights into spatial proximities of protons, aiding in stereochemical assignment. For 2-amino-3-methylhexan-1-ol hydrochloride, key interactions include:

Hydroxyl-Proton Interactions:

The hydroxyl proton at C1 shows strong NOE correlations with H2 (δ 3.2 ppm) and H3 (δ 1.5 ppm), confirming their cis orientation.Methyl Group Interactions:

The C3 methyl group (δ 0.9 ppm) exhibits NOE contacts with H4 (δ 1.3 ppm), indicating a gauche conformation between C3-CH₃ and C4-H.

| Proton Pair | NOE Correlation Strength | Spatial Distance (Å) |

|---|---|---|

| H1-OH ↔ H2 | Strong (0.85) | 2.3 ± 0.2 |

| H1-OH ↔ H3 | Moderate (0.45) | 3.1 ± 0.3 |

| C3-CH₃ ↔ H4 | Weak (0.25) | 4.0 ± 0.4 |

Table 2: Key NOESY correlations and spatial distances in 2-amino-3-methylhexan-1-ol hydrochloride. Distances derived from inverse sixth-power relationship [1] [3].

Configuration Validation

The observed NOE pattern aligns with the (1R,2S) configuration, where the hydroxyl and amino groups occupy adjacent equatorial positions, minimizing steric hindrance. This assignment corroborates derivatization results and excludes the (1S,2R) diastereomer, which would exhibit NOE contacts between H1-OH and C3-CH₃ [3].

Conformational Analysis Through Computational Modeling

Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-31G(d,p) level optimize the geometry of 2-amino-3-methylhexan-1-ol, revealing two low-energy conformers:

Conformer A:

- Hydroxyl group axial, amino group equatorial.

- Stabilized by intramolecular hydrogen bonding (O-H···N).

- Energy: 0.0 kcal/mol (reference).

Conformer B:

- Hydroxyl group equatorial, amino group axial.

- Stabilized by C-H···O interactions.

- Energy: 1.2 kcal/mol.

| Parameter | Conformer A | Conformer B |

|---|---|---|

| O-H···N Distance (Å) | 2.1 | - |

| C3-CH₃ Dihedral (°) | 60.2 | 180.0 |

| Relative Energy | 0.0 | 1.2 |

Table 3: DFT-optimized parameters for low-energy conformers. The O-H···N bond in Conformer A shortens to 2.1 Å, indicative of moderate hydrogen bonding [1] [5].

Electronic Structure Insights

Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions stabilizing Conformer A:

- n(O) → σ*(N-H): Stabilization energy = 8.3 kcal/mol.

- n(N) → σ*(C1-O): Stabilization energy = 5.7 kcal/mol.

These interactions explain the predominance of Conformer A in the gas phase [5].

Molecular Dynamics Simulations of Solvent Interactions

Explicit-solvent molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectory) elucidate solvent effects on conformational preferences:

Aqueous Solution:

- Conformer A remains dominant (population: 78%).

- Water molecules form a stable hydrogen-bonding network with O-H and N-H groups (lifetime: 12 ps).

Chloroform Solution:

- Conformer B population increases to 43%.

- The hydrophobic environment destabilizes O-H···N hydrogen bonding, favoring nonpolar interactions.

| Solvent | Conformer A Population (%) | Conformer B Population (%) |

|---|---|---|

| Water | 78 ± 3 | 22 ± 2 |

| Chloroform | 57 ± 4 | 43 ± 3 |

Table 4: Conformer populations in different solvents. Error margins reflect standard deviations across three independent simulations [5].

Solvent-Solute Interactions

Radial distribution functions (RDFs) reveal chloroform’s methyl group preferentially interacts with C3-CH₃ (RDF peak at 3.5 Å), while water’s oxygen atoms coordinate with O-H (RDF peak at 2.8 Å). These interactions modulate the compound’s solubility and reactivity in different media [1] [5].

Reaction Pathway Elucidation for Reductive Amination

Imine Intermediate Characterization

The reductive amination of carbonyl compounds represents one of the most significant transformations in synthetic chemistry, proceeding through a well-characterized imine intermediate [1]. The mechanistic pathway involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate that subsequently undergoes dehydration to yield the imine [1] [2]. For 2-amino-3-methylhexan-1-ol hydrochloride synthesis, the imine intermediate formation occurs within 15 minutes under mildly acidic conditions (pH 5), demonstrating exceptional stability compared to aromatic systems [1].

Spectroscopic characterization of the imine intermediate reveals distinctive features that provide mechanistic insights [2] [3]. Proton nuclear magnetic resonance spectroscopy shows the characteristic imine proton signal at δ 8.2 parts per million, while carbon-13 nuclear magnetic resonance displays the imine carbon at approximately 164 parts per million [2]. Infrared spectroscopy confirms the presence of the carbon-nitrogen double bond through the characteristic stretching vibration at 1650 wavenumbers [3]. These spectroscopic markers serve as definitive evidence for imine formation and provide quantitative measures for monitoring reaction progress.

The equilibrium between aldehyde or ketone and imine is shifted toward imine formation through strategic dehydration conditions [1]. The nucleophilic amine reacts at the carbon of the carbonyl group to form the hemiaminal species, followed by reversible loss of one molecule of water through alkylimino-de-oxo-bisubstitution [1]. This equilibrium is particularly favorable for aliphatic systems, where steric hindrance is minimized and electronic effects favor imine stability [2].

Table 1: Imine Intermediate Characterization Data

| Substrate | Imine Formation Time (min) | Stability (pH 5) | Spectroscopic Evidence | Hydrolysis Rate (min⁻¹) |

|---|---|---|---|---|

| 2-Amino-3-methylhexan-1-ol | 15 | Stable | 1H NMR δ 8.2 | 0.08 |

| Cyclohexanone + Isopropylamine | 30 | Moderate | 13C NMR δ 164 | 0.15 |

| Butanal + Ethylamine | 20 | High | IR 1650 cm⁻¹ | 0.05 |

| Aromatic Aldehydes | 45 | Low | UV-Vis λmax 280 nm | 0.25 |

The formation of iminium ions under acidic conditions represents a critical mechanistic feature that enhances the electrophilicity of the carbon-nitrogen double bond [4] [2]. The protonation of the imine nitrogen creates a positively charged intermediate that is significantly more reactive toward nucleophilic attack by reducing agents [2]. This protonation occurs readily under the mildly acidic conditions typically employed in reductive amination reactions, with the iminium ion serving as the actual substrate for hydride transfer [2].

Computational studies have provided detailed insights into the conformational preferences of imine intermediates [5]. The intermediate imine can exist in multiple conformational states, with the most stable arrangements featuring minimal steric interactions between substituents [5]. For 2-amino-3-methylhexan-1-ol derivatives, the methyl substitution at the 3-position influences the preferred conformational state through steric effects, ultimately affecting the stereochemical outcome of the subsequent reduction step [5].

Hydride Transfer Mechanism Kinetics

The hydride transfer step represents the rate-determining process in reductive amination reactions, with kinetic parameters varying significantly based on the reducing agent employed [6] [7]. Sodium cyanoborohydride (NaBH₃CN) demonstrates optimal selectivity for imine reduction with a rate constant of 2.3 × 10⁴ M⁻¹s⁻¹ at 25°C, while exhibiting negligible reactivity toward carbonyl compounds [2] [8]. This selectivity arises from the electron-withdrawing cyano group, which moderates the nucleophilicity of the borohydride anion while maintaining sufficient reactivity for iminium ion reduction [2].

The mechanism of hydride transfer involves outer-sphere electron transfer, where the hydride ion attacks the electrophilic carbon of the iminium intermediate [6]. Nuclear magnetic resonance experiments indicate that the hydride transfer follows first-order kinetics with respect to both the iminium ion and the reducing agent, with no observable dependence on additional proton sources [6]. The reaction proceeds through a well-defined transition state characterized by partial bond formation between the hydride and the iminium carbon [6].

Temperature-dependent kinetic studies reveal activation energies ranging from 25 to 65 kilojoules per mole, depending on the reducing agent and reaction conditions [6]. Sodium cyanoborohydride exhibits an activation energy of 48 kilojoules per mole, indicating a moderate energy barrier that allows for efficient reaction at ambient temperature [2]. The relatively low activation energy compared to other hydride donors reflects the favorable thermodynamics of iminium ion reduction [6].

Table 2: Hydride Transfer Mechanism Kinetics

| Reducing Agent | Rate Constant (M⁻¹s⁻¹) | Selectivity | Temperature (°C) | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| NaBH₃CN | 23,000 | High | 25 | 48 |

| NaBH₄ | 180,000 | Moderate | 0 | 35 |

| LiAlH₄ | 320,000 | Low | -78 | 25 |

| Catalytic H₂/Pd | 1,200 | High | 80 | 65 |

The stereochemical outcome of hydride transfer is governed by the approach trajectory of the reducing agent relative to the iminium intermediate [6]. Studies using chiral reducing agents have demonstrated that the hydride approaches preferentially from the less sterically hindered face of the iminium ion, leading to predictable stereochemical outcomes [6]. For 2-amino-3-methylhexan-1-ol synthesis, the methyl substitution at the 3-position creates a distinct steric environment that influences the preferred approach trajectory [5].

Solvent effects play a crucial role in determining the kinetics and selectivity of hydride transfer reactions [4]. Protic solvents such as ethanol facilitate the reaction by stabilizing the transition state through hydrogen bonding interactions, while aprotic solvents may require higher temperatures or longer reaction times [4]. The choice of solvent also affects the stability of the iminium intermediate, with protic solvents generally providing better stabilization of the charged species [4].

Stereochemical Control in Enzymatic Amination

Active Site Modeling of ω-Transaminases

The active site architecture of ω-transaminases represents a sophisticated molecular framework designed for precise stereochemical control during amination reactions [9] [10]. Computational modeling studies have revealed that the active site consists of two distinct binding pockets: a large pocket that accommodates the carboxylate group of amino acid substrates and a small pocket that binds the substituent adjacent to the amino group [9]. The small pocket typically permits entry of substituents no larger than an ethyl group, presenting significant challenges for the synthesis of structurally diverse amino alcohols [9].

Engineering studies targeting the L57 position in ω-transaminase from Ochrobactrum anthropi have demonstrated dramatic improvements in substrate accommodation [9]. The L57A variant showed a 48-fold increase in activity for 2-oxopentanoic acid, with the alanine substitution creating additional space in the large pocket that indirectly affects the small pocket geometry [9]. Molecular modeling suggests that this alanine substitution induces an altered binding orientation of the α-carboxyl group, providing more room for bulky substituents [9].

The pyridoxal phosphate (PLP) cofactor binding site represents the catalytic center where transamination occurs [11] [12]. The aldehyde group of PLP forms a Schiff-base linkage with the ε-amino group of a specific lysine residue in the aminotransferase enzyme, creating the internal aldimine that serves as the starting point for catalysis [11]. The PLP cofactor is maintained in its protonated pyridinium form through ionic interactions with an aspartate residue, ensuring optimal electronic properties for catalysis [12].

Table 3: ω-Transaminase Active Site Modeling

| Enzyme | Substrate Binding (kcal/mol) | Active Site Volume (ų) | PLP Binding Affinity (μM) | Thermostability T₅₀ (°C) |

|---|---|---|---|---|

| OATA L57A | -8.5 | 450 | 12 | 55 |

| CvTA Wild-type | -6.2 | 320 | 45 | 48 |

| HeTA N120V | -9.1 | 380 | 8 | 62 |

| PfTA V129N | -7.8 | 410 | 25 | 51 |

Substrate docking simulations using L-alanine as a model ligand have identified key active site residues that participate in substrate recognition and binding [9]. The binding of L-alanine is coordinated by hydrogen bonding between the amino group and the phenolic oxygen of the PLP moiety, along with multiple hydrogen bonds between the α-carboxylate and the active site arginine residue [9]. The small pocket accommodating the methyl group of L-alanine is formed by five active site residues, the phosphate group of PLP, and backbone atoms [9].

The flexibility of the active site roof represents a crucial structural feature that facilitates cofactor binding and substrate accommodation [13]. In the apo form of ω-transaminase, the roof region adopts a closed conformation that renders the active base inaccessible to solvent, but this region becomes flexible upon PLP binding [13]. This flexibility allows PLP to enter the deeply buried active site and provides the conformational changes necessary for substrate binding and product release [13].

Engineering mutations at position N120 in certain ω-transaminases have demonstrated significant effects on PLP binding capacity and enzyme stability [12]. The N120 residue is positioned to interact with an aspartic acid that protonates the PLP pyridinium nitrogen, and mutations at this position can enhance both thermal stability and cofactor binding affinity [12]. The N120 variants consistently exhibit lower dissociation constants for PLP and slower release of the reaction intermediate pyridoxamine phosphate [12].

Cofactor Recycling Efficiency Analysis

The economic viability of enzymatic amination processes depends critically on efficient cofactor recycling systems that minimize the consumption of expensive pyridine nucleotides [14] [15]. The most advanced recycling system combines glutaredoxin from Escherichia coli with glutathione reductase from Saccharomyces cerevisiae, achieving total turnover numbers exceeding 5 × 10⁵ for NADP⁺ regeneration [15]. This system employs inexpensive organic disulfides as oxidizing agents and operates under both aerobic and anaerobic conditions [15].

The glutathione-based recycling system demonstrates exceptional selectivity, with each regeneration cycle achieving 99.9998% efficiency in cofactor reformation [15]. This remarkable selectivity translates to a cofactor cost of less than $0.05 per mole of product formed, representing a dramatic improvement over alternative recycling methods [15]. The system utilizes glutaredoxin to reduce organic disulfide bonds, with the resulting oxidized disulfides being recycled by reduced glutathione in a coupled reaction [15].

Comparative analysis of different cofactor recycling systems reveals significant variations in efficiency and cost-effectiveness [14]. Glucose dehydrogenase systems achieve moderate turnover numbers of approximately 1,000 with 85% efficiency, while formate dehydrogenase systems demonstrate improved performance with turnover numbers of 50,000 and 92% efficiency [14]. The phosphite dehydrogenase system provides intermediate performance with 25,000 turnover numbers and 88% efficiency [14].

Table 4: Cofactor Recycling Efficiency Analysis

| Recycling System | TTN (Total Turnover Number) | Efficiency (%) | Cost per mol product ($) | Oxygen Requirement |

|---|---|---|---|---|

| GDH/Glucose | 1,000 | 85.0 | 2.50 | No |

| FDH/Formate | 50,000 | 92.0 | 1.20 | No |

| PDH/Phosphite | 25,000 | 88.0 | 1.80 | No |

| ScGR/EcGRX | 500,000 | 99.9998 | 0.05 | No |

The kinetic parameters of cofactor recycling enzymes determine the overall efficiency of the regeneration system [15]. Glutathione reductase exhibits a turnover number of 240 s⁻¹ at pH 7.0, while glutaredoxin demonstrates a higher turnover number of approximately 550 s⁻¹ [15]. The combination of these enzymes theoretically enables NADP⁺ recycling 8.64 × 10⁵ times within one hour, resulting in exceptionally high total turnover numbers [15].

The compatibility of cofactor recycling systems with complex enzymatic processes has been demonstrated through multi-enzyme cascade reactions [14]. The ScGR/EcGRX system has proven compatible with eight enzymes in the guanosine monophosphate biosynthetic pathway, yielding isotopically labeled nucleotides in high yields [15]. This compatibility extends to oxygen-sensitive biocatalysts such as cytochrome P450 enzymes, as the system operates effectively under anaerobic conditions [15].